3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
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Overview
Description
3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the sulfanylidene group and the ethylphenyl moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with cyclohexanone in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization and subsequent introduction of the sulfanylidene group using reagents such as thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfanylidene group to a thiol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their normal function and leading to antimicrobial activity. In cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share structural similarities with 3-(4-ethylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one.
Thioquinazolinones: Compounds like 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one are also structurally related.
Uniqueness
The presence of the 4-ethylphenyl and sulfanylidene groups in this compound imparts unique chemical properties and biological activities that distinguish it from other quinazolinone derivatives. These structural features contribute to its specific reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h7-10H,2-6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQOLHGHHLSBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(CCCC3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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